N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide
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Overview
Description
N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67. This compound is characterized by the presence of an oxirane ring, a carboxamide group, and a chlorophenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with oxalyl chloride to produce 2-(4-chlorophenoxy)ethyl oxalyl chloride. Finally, the oxalyl chloride derivative is treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is known to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(4-Bromophenoxy)ethyl]oxirane-2-carboxamide: Similar structure but with a bromine atom instead of chlorine.
N-[2-(4-Methylphenoxy)ethyl]oxirane-2-carboxamide: Similar structure but with a methyl group instead of chlorine.
N-[2-(4-Nitrophenoxy)ethyl]oxirane-2-carboxamide: Similar structure but with a nitro group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for a wide range of applications in scientific research.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-1-3-9(4-2-8)15-6-5-13-11(14)10-7-16-10/h1-4,10H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPVRYXLJAVWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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